N-Boc-L-phenylalaninal
Overview
Description
N-Boc-L-phenylalaninal is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 . It is used as an intermediate for the synthesis of hydroxyethylene dipeptide isosteres that have enzyme inhibition properties .
Synthesis Analysis
The synthesis of N-Boc-L-phenylalaninal involves procedures yielding (4S)-4-benzyl-3-[(1,1-dimethylethoxy)carbonyl]-5-oxazolidinone and N-[(1,1-dimethylethoxy)carbonyl]-N-hydroxymethyl-L-phenylalaninal . A one-necked round-bottomed flask with a Teflon-coated magnetic stir bar is used in the process .Molecular Structure Analysis
The molecular structure of N-Boc-L-phenylalaninal consists of 14 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The structure also includes a phenyl group (C6H5) attached to a propanal group (CH2CH) with a tert-butoxycarbonylamino group (NHCO2C(CH3)3) and a formyl group (CHO) .Physical And Chemical Properties Analysis
N-Boc-L-phenylalaninal has a density of 1.1±0.1 g/cm3, a boiling point of 367.0±35.0 °C at 760 mmHg, and a flash point of 175.8±25.9 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .Scientific Research Applications
Native Chemical Ligation at Phenylalanine : The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine enabled native chemical ligation at phenylalanine, demonstrating its potential in peptide synthesis and modifications (Crich & Banerjee, 2007).
Radioiodination for Peptide Synthesis : N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester was synthesized for potential use in peptide synthesis through radioiodination, indicating its application in labeling and tracking peptides (Wilbur et al., 1993).
Photoactivatable Analogue of Phenylalanine : The Boc-protected derivative of L-4'-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenylalanine was used to acylate nucleotides, showcasing its utility in studying protein synthesis and amino acid analogues (Baldini et al., 1988).
Synthesis of Aminomethyl-L-Phenylalanine : N-Boc-4-Aminomethyl-L-phenylalanine was prepared from N-Boc-4-Iodophenylalanine, illustrating its use in the synthesis of modified amino acids (Hartman & Halczenko, 1991).
Synthesis of Phosphonophenylalanine Analogues : N-Boc (S)-4-(diethylphosphono)-(α-methyl)phenylalanine and related compounds were synthesized as phosphotyrosyl mimetics, suitable for peptide synthesis and signal transduction studies (Oishi et al., 2004).
Circular Dichroism Studies in Solution : The conformations of BOC-(Phe) oligomers in various solvents were investigated, suggesting applications in understanding peptide structures (Peggion et al., 1974).
Preparation of Phosphonodifluoromethyl)phenylalanine Derivatives : These derivatives were synthesized as non-hydrolyzable mimetics of O-phosphotyrosine, indicating their potential in studying phosphorylation-dependent processes (Wrobel & Dietrich, 1993).
Safety And Hazards
In case of eye or skin contact with N-Boc-L-phenylalaninal, it is recommended to rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of ingestion or inhalation, clean the mouth with water, drink plenty of water afterwards, and get medical attention if symptoms occur .
properties
IUPAC Name |
tert-butyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTYRNPLVNMVPQ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426424 | |
Record name | N-Boc-L-phenylalaninal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-L-phenylalaninal | |
CAS RN |
72155-45-4 | |
Record name | N-Boc-L-phenylalaninal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 72155-45-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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